molecular formula C8H12N2O2 B12826069 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid CAS No. 741624-24-8

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B12826069
CAS No.: 741624-24-8
M. Wt: 168.19 g/mol
InChI Key: URMMYBWJJRJLON-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound features an isopropyl group attached to the second position of the imidazole ring and an acetic acid moiety at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the aldehyde used would be isobutyraldehyde to introduce the isopropyl group.

  • Introduction of the Acetic Acid Moiety: : The acetic acid group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with a halogenated acetic acid, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) would be employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

    Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification or amidation, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Hydroxy or keto derivatives of the isopropyl group.

    Reduction: Imidazoline derivatives.

    Substitution: Esters or amides of the acetic acid moiety.

Scientific Research Applications

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as imidazole derivatives are known to interact with various enzymes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, given the biological activity of imidazole derivatives.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their function. The acetic acid moiety can enhance the

Properties

CAS No.

741624-24-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-propan-2-yl-1H-imidazol-5-yl)acetic acid

InChI

InChI=1S/C8H12N2O2/c1-5(2)8-9-4-6(10-8)3-7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

URMMYBWJJRJLON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1)CC(=O)O

Origin of Product

United States

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